N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)pivalamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)pivalamide is a synthetic organic compound that features a pyrrole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)pivalamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cross-coupling reaction, often using palladium-catalyzed methods.
Amidation Reaction: The final step involves the amidation of the intermediate compound with pivalic acid to form the pivalamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the pyridazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced pyridazine rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a kinase inhibitor or antimicrobial agent.
Biological Studies: It can be used to study the biological pathways involving pyridazine and pyrrole derivatives.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)pivalamide is not fully understood. it is believed to interact with specific molecular targets such as kinases, which are enzymes involved in phosphorylation processes. The compound may inhibit these enzymes, thereby affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and have shown various biological activities.
Pyridazine Derivatives: Compounds with a pyridazine ring are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)pivalamide is unique due to the combination of the pyrrole and pyridazine rings, which may confer distinct biological activities not seen in other similar compounds. Its specific structure allows for potential interactions with a different set of molecular targets, making it a valuable compound for further research.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)14(21)17-9-8-16-12-6-7-13(19-18-12)20-10-4-5-11-20/h4-7,10-11H,8-9H2,1-3H3,(H,16,18)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYLNOLLGXEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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